Plasma Elimination Half-Life: BPD-MAC Demonstrates 30–50% Longer Half-Life than BPD-MAD
BPD-MAC exhibits a plasma elimination half-life (t₁/₂) of approximately 6–7 hours, compared to 4–6 hours for the companion regioisomer BPD-MAD, as documented in the Swissmedic-registered prescribing information for Visudyne [1]. This represents an absolute increase of 1–3 hours, or a relative prolongation of approximately 20–75%, depending on the individual values. The slower elimination of BPD-MAC translates to a longer therapeutic exposure window following a single intravenous dose, which is directly relevant for PDT protocols that require sustained tissue drug levels at the time of light activation, typically 3 hours post-infusion [2].
| Evidence Dimension | Plasma elimination half-life (t₁/₂) |
|---|---|
| Target Compound Data | 6–7 hours (BPD-MAC) |
| Comparator Or Baseline | 4–6 hours (BPD-MAD) |
| Quantified Difference | BPD-MAC half-life is 1–3 hours longer (20–75% relative increase) |
| Conditions | Human pharmacokinetic study following intravenous infusion of verteporfin (Visudyne); regioisomer-specific half-lives reported in Swissmedic prescribing information |
Why This Matters
A longer half-life means that BPD-MAC maintains plasma and tissue concentrations above the photosensitization threshold for a longer duration, reducing the risk of sub-therapeutic drug levels at the time of light activation and potentially enabling extended PDT treatment windows.
- [1] ODDB.org – Open Drug Database. Visudyne Fachinformation: Pharmakokinetik (Swissmedic). Abschnitt: Elimination. View Source
- [2] Richter AM, et al. Photosensitizing efficiency of two regioisomers of the benzoporphyrin derivative monoacid ring A (BPD-MA). Biochem Pharmacol. 1992;43(11):2349-2358. View Source
